molecular formula C23H35N7O6S B13823528 (4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13823528
M. Wt: 537.6 g/mol
InChI Key: HXSRKROQMFKEAR-ORPMZVJSSA-N
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Description

The compound (4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the pyrrolidine and azabicycloheptene cores, followed by the introduction of the sulfanyl and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, as well as various protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar beta-lactam ring structure but differs in its side chains and overall molecular complexity.

    Cephalosporin: Another beta-lactam antibiotic with a different core structure and spectrum of activity.

Uniqueness

This compound’s uniqueness lies in its complex structure and multiple chiral centers, which provide it with a high degree of specificity and versatility in its interactions with biological targets. This makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C23H35N7O6S

Molecular Weight

537.6 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-12-7-13(28(3)9-12)20(33)29-6-4-5-14(29)27-15(32)8-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14-,16-,17-/m1/s1

InChI Key

HXSRKROQMFKEAR-ORPMZVJSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CCC[C@@H]4NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCCC4NC(=O)CN=C(N)N)C(=O)O)C(C)O

Origin of Product

United States

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